molecular formula C16H17N3O3S2 B268843 N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

Cat. No. B268843
M. Wt: 363.5 g/mol
InChI Key: VYVOHWASTHEPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).

Mechanism of Action

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation, which is necessary for downstream signaling in the B-cell receptor pathway. This leads to the inhibition of B-cell proliferation and survival, and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell proliferation and survival, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to have anti-inflammatory effects. In a study published in the journal Arthritis Research & Therapy, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to inhibit the production of pro-inflammatory cytokines in macrophages, which play a key role in the pathogenesis of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy and overcome resistance. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulated B-cell activation. Overall, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide represents a promising therapeutic option for the treatment of B-cell malignancies and other diseases associated with dysregulated B-cell function.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide involves several steps, including the preparation of the key intermediate 4-amino-N-(2-methoxyethyl)benzamide, which is then reacted with thienyl isocyanate and carbon disulfide to form the thienylcarbonyl isothiocyanate intermediate. This intermediate is then reacted with 4-amino-N-(2-methoxyethyl)benzamide to form the final product, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide.

Scientific Research Applications

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in the journal Blood, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to inhibit BTK activity and induce apoptosis in CLL cells, both in vitro and in vivo. Another study published in the journal Leukemia demonstrated the efficacy of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide in the treatment of MCL, with significant tumor growth inhibition observed in mouse xenograft models.

properties

Product Name

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

Molecular Formula

C16H17N3O3S2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17N3O3S2/c1-22-9-8-17-14(20)11-4-6-12(7-5-11)18-16(23)19-15(21)13-3-2-10-24-13/h2-7,10H,8-9H2,1H3,(H,17,20)(H2,18,19,21,23)

InChI Key

VYVOHWASTHEPEQ-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

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